molecular formula C24H21N5O3S B2434479 2-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1031937-21-9

2-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2434479
CAS No.: 1031937-21-9
M. Wt: 459.52
InChI Key: JWBRSKOJCFOLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a chemical compound of significant interest in medicinal chemistry and oncology research. This synthetic molecule is designed as a potential inhibitor of key enzymatic pathways involved in disease progression. Its structure incorporates a 1,2,4-oxadiazole moiety linked to a pyrrolopyrimidinone core, a scaffold recognized in scientific literature for its relevance in targeting protein kinases and other enzymes critical for cellular signaling . Compounds featuring the 1,2,4-oxadiazole ring have been investigated for their diverse biological activities . The specific integration of an isopropoxyphenyl-substituted oxadiazole component suggests this compound may be tailored for high-affinity binding to specific therapeutic targets. Similarly, the 7-phenyl-pyrrolo[3,2-d]pyrimidin-4(5H)-one scaffold is a privileged structure in drug discovery, frequently associated with the development of potent kinase inhibitors . The primary research application of this compound is in the preclinical investigation of cancer and other diseases characterized by aberrant kinase activity. Researchers can utilize it as a tool molecule to study cellular proliferation, angiogenesis, and signal transduction pathways . Its mechanism of action is hypothesized to involve the potent and selective inhibition of one or more protein kinases, thereby modulating downstream signaling and inducing anti-proliferative effects in pathological cell lines. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-phenyl-2-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3S/c1-14(2)31-17-10-8-16(9-11-17)22-26-19(32-29-22)13-33-24-27-20-18(15-6-4-3-5-7-15)12-25-21(20)23(30)28-24/h3-12,14,25H,13H2,1-2H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBRSKOJCFOLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3)NC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis. This disruption leads to ATP depletion in the bacteria, affecting its survival and growth.

Action Environment

The action, efficacy, and stability of HMS3436A08 can be influenced by various environmental factors. These factors could include the physiological conditions of the host, the presence of other drugs, and the specific strain of Mycobacterium tuberculosis. For instance, all derivatives were much less potent against Mycobacterium tuberculosis H37Rv compared to N0145 (IC 50 's from 24 to >100 μM and 9–52 μM, respectively), an observation that may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted Mycobacterium tuberculosis H37Rv strain.

Biological Activity

The compound 2-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic molecule that integrates multiple pharmacologically relevant structural motifs. This article reviews its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C25H20N4O3C_{25}H_{20}N_{4}O_{3} and a molecular weight of 424.46 g/mol. It features an oxadiazole ring, a pyrrolo-pyrimidine core, and an isopropoxyphenyl group which contribute to its biological properties.

Biological Activity Overview

Research indicates that derivatives of oxadiazole compounds often exhibit a wide range of biological activities including:

  • Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to the one in focus have shown IC50 values indicating significant cytotoxic effects against human cancer cell lines such as HeLa and HT29 .
  • Antimicrobial Properties : The compound's structure suggests potential activity against bacterial strains, including Mycobacterium tuberculosis. Some derivatives have been shown to be effective against resistant strains .
  • Anti-inflammatory Effects : Oxadiazole compounds have also been noted for their anti-inflammatory properties through inhibition of COX enzymes .

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The oxadiazole moiety may interact with enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer progression.
  • Receptor Modulation : The compound may act as a modulator for various receptors involved in cell signaling pathways, potentially affecting apoptosis and cell proliferation.
  • Bioisosterism : Its structural features allow it to mimic other biologically active molecules, enhancing its interaction with target proteins .

Anticancer Activity

A study published in PMC highlighted that similar oxadiazole derivatives demonstrated notable cytotoxicity against multiple cancer cell lines. For instance, compound analogs achieved IC50 values less than 100 µM against various carcinoma cells .

Antimicrobial Efficacy

Research has shown that certain oxadiazole derivatives possess significant activity against Mycobacterium tuberculosis, indicating their potential as new therapeutic agents for treating resistant infections .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that substituents on the phenyl ring significantly affect the biological activity of the compounds. For example, the presence of electron-donating groups enhances anticancer efficacy .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerHeLa<100
AnticancerHT29<100
AntimicrobialMycobacterium tuberculosisVaries
Anti-inflammatoryCOX InhibitionModerate

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring and subsequent substitutions to achieve the desired pyrimidine structure. The synthetic routes often utilize reagents such as hydrazines and various electrophiles to construct the oxadiazole and pyrimidine moieties.

Key Steps in Synthesis:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving appropriate hydrazides.
  • Pyrrolo[3,2-d]pyrimidinone Core : The core structure is synthesized through condensation reactions followed by cyclization.
  • Thioether Formation : The introduction of sulfur-containing groups enhances biological activity.

Research has indicated that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial Properties : Several studies have demonstrated that oxadiazole derivatives possess significant antibacterial and antifungal activities. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics .
  • Antioxidant Activity : Compounds with oxadiazole rings have also been evaluated for their antioxidant properties. These activities are crucial for mitigating oxidative stress-related diseases .
  • Anticancer Potential : Some studies suggest that derivatives of pyrrolo[3,2-d]pyrimidinones may exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

Structure-Activity Relationship (SAR)

The biological efficacy of 2-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can be influenced by:

  • Substituents on the Oxadiazole Ring : Variations in substituents can enhance or diminish biological activity.
  • Positioning of Functional Groups : The location of functional groups on the pyrimidine core plays a critical role in modulating interactions with biological targets.

Case Studies

  • Antimicrobial Efficacy Study : A series of oxadiazole derivatives were synthesized and tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications significantly increased potency .
  • Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of these compounds to various biological targets. These studies provide insights into how structural modifications can enhance interaction with target enzymes or receptors .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of this compound, given its heterocyclic complexity?

  • Methodological Answer : Utilize a stepwise approach: (1) Synthesize the 1,2,4-oxadiazole core via cyclization of amidoximes with activated carboxylic acids under microwave-assisted conditions (reduces reaction time). (2) Introduce the thioether linkage via nucleophilic substitution between a mercapto-pyrrolopyrimidine intermediate and a bromomethyl-oxadiazole precursor in DMF with K₂CO₃ as a base. (3) Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/dioxane mixtures to enhance purity . Monitor reaction progress using HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water) to resolve intermediates .

Q. How can the compound’s structural integrity and purity be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Confirm substitution patterns (e.g., 4-isopropoxyphenyl protons at δ 1.3–1.5 ppm for isopropyl CH₃; pyrrolopyrimidine aromatic protons at δ 7.2–8.1 ppm) .
  • X-ray crystallography : Resolve disorder in the pyrrolopyrimidine ring using SHELX software (R factor < 0.06) and verify bond lengths (e.g., C–S bond in thioether: ~1.81 Å) .
  • HPLC assay : Use an ammonium acetate buffer (pH 6.5) with UV detection at 254 nm to quantify impurities (<0.5%) .

Q. What solvent systems are optimal for solubility studies of this compound in preclinical assays?

  • Methodological Answer : Test solubility in DMSO (stock solutions), PBS (pH 7.4), and ethanol/water mixtures (1:1 v/v) using nephelometry. For low aqueous solubility, employ β-cyclodextrin inclusion complexes (20% w/v) to enhance bioavailability. Validate stability via UV-Vis spectroscopy over 24 hours at 25°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacophore of this compound?

  • Methodological Answer :

  • Core modifications : Replace the 4-isopropoxyphenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) substituents to assess electronic effects on target binding .
  • Biological assays : Use kinase inhibition panels (e.g., EGFR, JAK2) with ATP competition assays (IC₅₀ determination via luminescence). Cross-validate with molecular docking (AutoDock Vina) using PDB structures (e.g., 3POZ for kinase domains) .
  • Data contradiction resolution : If bioactivity varies unexpectedly, analyze LogP (via shake-flask method) and plasma protein binding (equilibrium dialysis) to differentiate intrinsic activity from pharmacokinetic effects .

Q. What experimental designs are suitable for assessing the compound’s environmental fate and ecotoxicological impact?

  • Methodological Answer :

  • Environmental partitioning : Measure soil/water partition coefficients (Kd) via batch equilibration (OECD Guideline 121). Use LC-MS/MS to detect degradation products in simulated sunlight (UV irradiation at 254 nm) .
  • Toxicity assays : Test acute aquatic toxicity (Daphnia magna, 48h LC₅₀) and algal growth inhibition (OECD 201). For chronic effects, apply a split-plot design (4 replicates per treatment) with subplots for varying concentrations (1–100 μM) .

Q. How can contradictory data from in vitro vs. in vivo efficacy studies be resolved?

  • Methodological Answer :

  • Pharmacokinetic profiling : Conduct cassette dosing in rodents (IV and oral routes) with LC-MS/MS quantification of plasma/tissue levels. Calculate bioavailability (AUC₀–24h) and correlate with in vitro IC₅₀ values .
  • Metabolite identification : Use high-resolution MS (Q-TOF) to detect hepatic metabolites (e.g., CYP3A4-mediated oxidation of the oxadiazole ring) that may alter activity .
  • Tissue distribution : Autoradiography with ¹⁴C-labeled compound to identify accumulation in target organs (e.g., liver, tumors) .

Methodological Notes

  • Data Validation : Cross-reference analytical results (e.g., NMR, X-ray) with computational models (Gaussian 09 for DFT-optimized geometries) to resolve structural ambiguities .
  • Experimental Reproducibility : Document reaction conditions (e.g., microwave power, solvent purity) and biological assay protocols (e.g., cell passage number, serum batch) to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.